4-(Trifluoromethyl)nicotinic acid
Overview
Description
4-(Trifluoromethyl)nicotinic Acid is a trifluoromethyl-containing aromatic compound with unique biological activity. It is often used as a precursor material for the preparation of other pesticides or medicines . This compound is a key intermediate in the synthesis of flonicamid, a highly effective insecticide .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)nicotinic acid is a synthetic intermediate . It is used in the synthesis of various compounds, including flonicamid , a pesticide that targets aphids
Mode of Action
When used in the synthesis of flonicamid, it contributes to the compound’s ability to suppress the feeding and movement of aphids . This suggests that the trifluoromethyl group may play a role in interacting with the target organisms.
Pharmacokinetics
It is known that flonicamid, a compound synthesized using this compound, possesses excellent translaminar and systemic activity through xylem vessels . This suggests that the compound may have good bioavailability and distribution within the target organisms.
Result of Action
It is known that flonicamid, a compound synthesized using this compound, suppresses the feeding and movement of aphids . This suggests that the compound may have a significant impact on the behavior and survival of these pests.
Action Environment
It is known that the compound is stable under normal temperatures but unstable in the presence of strong bases and oxidizing agents . This suggests that the compound’s action may be influenced by environmental pH and redox conditions.
Biochemical Analysis
Molecular Mechanism
The available literature does not provide detailed information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The available literature does not provide specific information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The available literature does not provide specific information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The available literature does not provide specific information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Trifluoromethyl)nicotinic Acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The process includes the following steps :
- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.
- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa·3H2O, and 20mL of ethanol.
- Stir and dissolve the mixture, then replace the nitrogen three times to discharge air.
- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.
- Recover the palladium carbon by suction filtration, wash the filter cake three times with ethanol, and rotary evaporate the filtrate to remove the solvent.
- Add 20mL of water to the obtained solid, fully shake to dissolve it, and adjust the pH to 2-3 with hydrochloric acid.
- Extract three times with ethyl acetate, combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and rotary evaporate to obtain a pale yellow solid with a yield of 90.4%.
Industrial Production Methods
The industrial production of this compound can involve the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)nicotinic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C), sodium acetate (CH3COONa), and ethanol. The reactions are typically carried out under inert atmospheres, such as nitrogen or hydrogen .
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(Trifluoromethyl)nicotinic Acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinic Acid can be compared with other trifluoromethyl-containing aromatic compounds, such as:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but used in different applications.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another trifluoromethyl-substituted pyridine derivative with distinct properties.
The uniqueness of this compound lies in its specific biological activity and its role as a key intermediate in the synthesis of flonicamid .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJHNFECNKDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380557 | |
Record name | 4-Trifluoromethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158063-66-2 | |
Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(trifluoromethyl)nicotinic acid in pesticide research?
A: this compound (TFNA) is a key metabolite of the insecticide flonicamid. [, , ] Understanding its residual characteristics in crops like sweet peppers is crucial for assessing the environmental impact and safety of flonicamid use. [, ] Studies have shown that TFNA levels in fruits can increase over time after flonicamid application, likely due to translocation from leaves. [, ] This highlights the importance of analyzing metabolite residues in addition to the parent compound for accurate risk assessment.
Q2: Are there efficient synthetic routes for producing this compound on an industrial scale?
A: Yes, researchers have developed a practical and cost-effective method for synthesizing this compound. [, ] The process involves using readily available starting materials like ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. [, ] The synthesis proceeds through cyclization, chlorination, hydrogenolysis, and hydrolysis steps, ultimately yielding the desired product with a total yield of 38.6% based on ethyl 4,4,4-trifluoroacetoacetate. [] This method is suitable for industrial production due to its reliance on accessible reagents and satisfactory yield. [, ]
Q3: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure of this compound (C7H4F3NO2) has been determined using X-ray crystallography. [] It crystallizes in the monoclinic system, belonging to the space group P21/c. [] The unit cell dimensions are: a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, and β = 100.941(5)°. [] This structural information is valuable for understanding the compound's physicochemical properties and potential interactions.
Q4: How does the structure of this compound influence its coordination chemistry?
A: The position of the trifluoromethyl group on the pyridine ring significantly affects the coordination behavior of this compound. [] When complexed with Zn(II), the isomer with the trifluoromethyl group in the 4-position (TFNA) exhibits distinct coordination geometries and properties compared to the isomer with the substituent in the 5-position. [] These findings demonstrate the impact of even subtle structural modifications on the coordination chemistry and potential biological activity of such compounds.
Q5: Are there computational studies exploring the properties and applications of this compound?
A: Density functional theory (DFT) calculations have been employed to investigate the potential of this compound and other pyridine derivatives as corrosion inhibitors. [] These studies utilize quantum chemical parameters like HOMO/LUMO energies, ionization potentials, and electron affinities to predict the effectiveness of these compounds in preventing corrosion. [] Such computational approaches offer valuable insights into the structure-activity relationships and potential applications of these compounds beyond their role as pesticide metabolites.
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